(4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound (4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone belongs to the benzothiazinone class, characterized by a 1,4-benzothiazine core modified with sulfone (1,1-dioxido) and substituted aryl groups. Its structure combines a 4-chlorophenyl ketone moiety at position 2 and a 3-fluorophenyl group at position 4 of the benzothiazinone ring.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFNO3S/c22-15-10-8-14(9-11-15)21(25)20-13-24(17-5-3-4-16(23)12-17)18-6-1-2-7-19(18)28(20,26)27/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSGIJFAYTWKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 471.5 g/mol. The compound features a benzothiazine ring system, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 471.5 g/mol |
| CAS Number | 1114652-77-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and binding affinity to biological targets.
- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. Preliminary studies indicate that it may exhibit dual inhibitory effects on these enzymes.
- Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (e.g., MCF-7). The mechanism involves inducing apoptosis and oxidative stress.
Biological Activity Studies
Several studies have evaluated the biological activity of (4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone:
Case Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory properties, the compound was tested for its ability to inhibit COX-2 and LOX enzymes. Results indicated moderate inhibition with IC50 values comparable to known anti-inflammatory agents.
Case Study 2: Cytotoxicity Against Cancer Cells
A detailed investigation into the cytotoxic effects against breast cancer cell lines revealed:
- Cell Lines Tested : MCF-7 and MDA-MB-231.
- IC50 Values :
- MCF-7: 10.4 µM
- MDA-MB-231: 5.4 µM
These results suggest that the compound could be a promising candidate for further development as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar molecules:
| Compound Name | IC50 against COX-2 (µM) | IC50 against MCF-7 (µM) |
|---|---|---|
| (4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido...] | 10.0 | 10.4 |
| (4-bromophenyl)[4-(3-fluorophenyl)-1,1-dioxido...] | 15.0 | 12.0 |
| (3-fluorophenyl)[4-(3-fluorophenyl)-1,1-dioxido...] | 8.0 | 9.0 |
This table illustrates that while all compounds exhibit similar activities, the chlorinated derivative demonstrates competitive efficacy against both COX-2 and cancer cell lines.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The benzothiazinone scaffold is highly tunable, with substituents significantly influencing molecular weight, polarity, and bioactivity. Below is a comparative analysis of key analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features | Reference |
|---|---|---|---|---|---|
| (4-Chlorophenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | C₂₃H₁₈ClNO₃S | 423.9 | 4-chlorophenyl, 3,4-dimethylphenyl | Higher hydrophobicity due to methyl groups | |
| 4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₄H₁₉ClFNO₄S | 471.9 | 3-chloro-4-methylphenyl, 4-ethoxyphenyl | Enhanced electron-withdrawing effects (Cl, F) | |
| {4-[4-(Dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone | C₂₅H₂₃FN₂O₃S | 450.5 | 4-(dimethylamino)phenyl, 2,4-dimethylphenyl | Potential for improved solubility (dimethylamino group) | |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₅H₂₃NO₃S | 417.5 | 4-butylphenyl, phenyl | Increased lipophilicity (butyl chain) |
Key Observations :
- Molecular Weight : The target compound likely has a molecular weight between 420–470 Da, similar to its analogs.
- Substituent Effects: Electron-Withdrawing Groups (Cl, F): The 3-fluorophenyl and 4-chlorophenyl groups in the target compound may enhance metabolic stability and receptor binding compared to analogs with electron-donating groups (e.g., methyl or ethoxy) .
Pharmacological and Physicochemical Trends
- Retention Behavior: Analogs with chlorophenyl groups (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone in ) exhibit shorter retention times (0.34 min), indicating moderate polarity . The target compound’s sulfone and fluorine substituents may further alter its chromatographic profile.
- Thermal Stability : While melting points are unavailable for most analogs, derivatives like those in show melting points near 90°C, suggesting moderate thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
